

MRL-871 Time-Resolved FRET (TR-FRET) Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: MRL-871

Cat. No.: B609316

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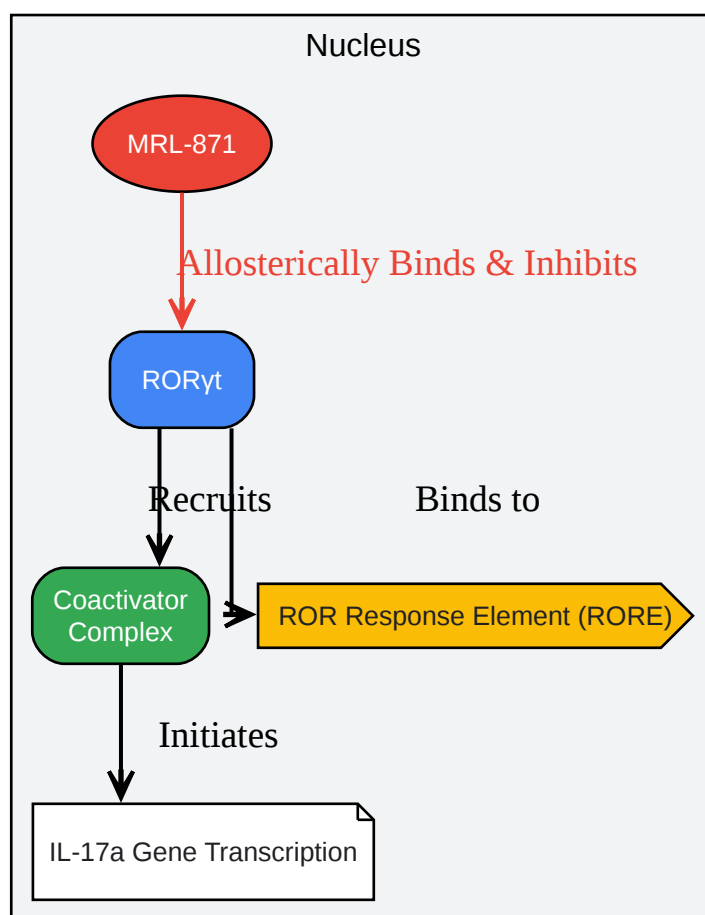
Introduction

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17a.[1][2] As such, RORyt has emerged as a key therapeutic target for autoimmune diseases. **MRL-871** binds to a novel allosteric site on the RORyt ligand-binding domain (LBD), providing a distinct mechanism for modulating its activity.[3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology well-suited for studying molecular interactions in drug discovery. This document provides detailed application notes and protocols for utilizing TR-FRET to characterize the interaction of **MRL-871** and other modulators with RORyt.

Signaling Pathway

RORyt, upon binding to its response elements in the DNA, recruits coactivators to initiate the transcription of target genes, including IL-17a. Inverse agonists like **MRL-871** bind to the RORyt LBD and induce conformational changes that prevent the recruitment of these coactivators, thereby inhibiting gene transcription.



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Caption: RORyt signaling pathway and the inhibitory action of **MRL-871**.

Application Notes

Two primary TR-FRET assay formats can be employed to investigate the interaction of **MRL-871** with RORyt: a coactivator recruitment assay and a direct ligand binding assay.

- **Coactivator Recruitment Assay:** This assay measures the ability of a test compound to inhibit the interaction between the RORyt LBD and a coactivator peptide. It is a functional assay that directly assesses the compound's inverse agonist or antagonist activity.
- **Direct Ligand Binding Assay:** This assay utilizes a fluorescently labeled **MRL-871** probe to directly measure the binding of test compounds to the allosteric site on the RORyt LBD. This

format is particularly useful for identifying compounds that bind to the same allosteric pocket as **MRL-871**.

Experimental Protocols

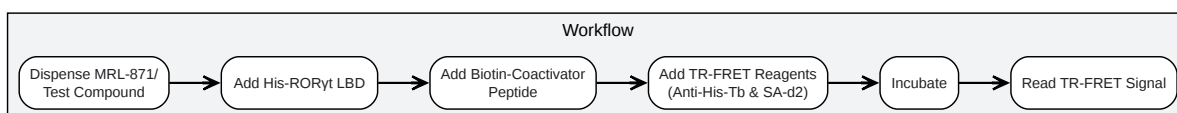
Protocol 1: RORyt Coactivator Recruitment TR-FRET Assay

Objective: To determine the potency of **MRL-871** in inhibiting the recruitment of a coactivator peptide to the RORyt LBD.

Materials:

- His-tagged RORyt Ligand Binding Domain (LBD)
- Biotinylated coactivator peptide (e.g., from SRC1)
- Terbium-cryptate labeled anti-His antibody (Donor)
- d2-labeled Streptavidin (Acceptor)
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT
- **MRL-871** and other test compounds
- 384-well low-volume white plates
- TR-FRET plate reader

Workflow Diagram:



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Caption: Workflow for the RORyt coactivator recruitment TR-FRET assay.

Procedure:

- Prepare serial dilutions of **MRL-871** and test compounds in assay buffer.
- Add 2 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 2 μ L of His-RORyt LBD to each well.
- Add 2 μ L of biotinylated coactivator peptide to each well.
- Prepare a detection mix containing Terbium-cryptate labeled anti-His antibody and d2-labeled Streptavidin in assay buffer.
- Add 4 μ L of the detection mix to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Protocol 2: MRL-871 Direct Binding TR-FRET Assay

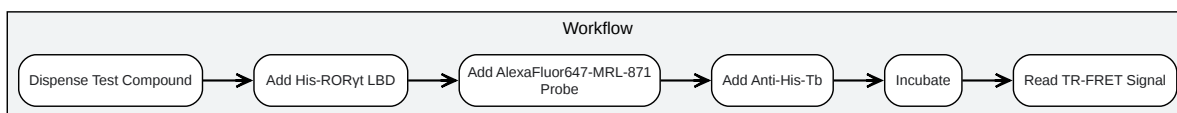
Objective: To measure the binding of test compounds to the allosteric site of RORyt LBD using a fluorescently labeled **MRL-871** probe.

Materials:

- His-tagged RORyt Ligand Binding Domain (LBD)
- AlexaFluor647-labeled **MRL-871** probe (Acceptor)
- Terbium-cryptate labeled anti-His antibody (Donor)
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT

- Unlabeled **MRL-871** and other test compounds
- 384-well low-volume white plates
- TR-FRET plate reader

Workflow Diagram:



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Caption: Workflow for the **MRL-871** direct binding TR-FRET assay.

Procedure:

- Prepare serial dilutions of unlabeled **MRL-871** and test compounds in assay buffer.
- Add 2 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 2 μ L of His-RORyt LBD to each well.
- Add 2 μ L of AlexaFluor647-labeled **MRL-871** probe to each well.
- Add 4 μ L of Terbium-cryptate labeled anti-His antibody to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.
- Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC₅₀ or K_i value.

Data Presentation

Table 1: **MRL-871** Activity in RORyt TR-FRET Assays

Assay Type	Parameter	MRL-871 Value	Reference
Coactivator Recruitment	IC50	12.7 nM	
Coactivator Recruitment	IC50	7 ± 1 nM	

Table 2: Influence of Cholesterol on **MRL-871** Potency

Cholesterol Concentration	MRL-871 IC50 (nM)
0 µM	4.7 ± 1.4
1 µM	2.5 ± 0.9
10 µM	1.8 ± 1.5
25 µM	2.3 ± 1.8

Data presented as mean ± s.d. (n=3)

Conclusion

The TR-FRET assays described provide a robust and high-throughput compatible method for the characterization of **MRL-871** and other RORyt modulators. The coactivator recruitment assay offers a functional readout of inverse agonism, while the direct binding assay allows for the specific investigation of compounds targeting the allosteric site. These protocols can be readily adapted for screening campaigns and detailed mechanistic studies in the pursuit of novel therapeutics for autoimmune diseases.

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References

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